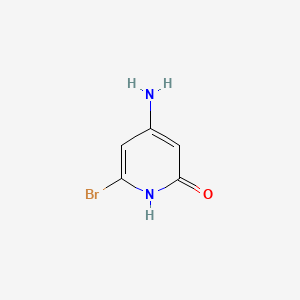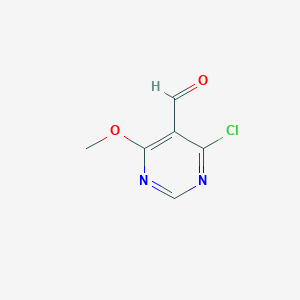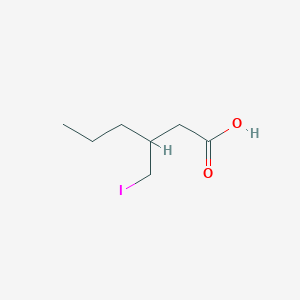
3-(Iodomethyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iodomethyl)hexanoic acid: is an organic compound with the molecular formula C7H13IO2 It is a derivative of hexanoic acid, where an iodine atom is attached to the third carbon of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)hexanoic acid typically involves the iodination of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. This reaction introduces the iodine atom at the desired position on the hexanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Iodomethyl)hexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon or alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols, typically under mild to moderate conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated hexanoic acid derivatives.
Oxidation Reactions: Products include hexanoic acid or other oxidized derivatives.
Reduction Reactions: Products include hexane or hexanol derivatives.
Scientific Research Applications
Chemistry: 3-(Iodomethyl)hexanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)hexanoic acid depends on its specific application. In general, the iodine atom can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. For example, in medicinal chemistry, the iodine atom may enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, through halogen bonding or other interactions.
Comparison with Similar Compounds
3-Bromomethylhexanoic acid: Similar structure but with a bromine atom instead of iodine.
3-Chloromethylhexanoic acid: Similar structure but with a chlorine atom instead of iodine.
3-Fluoromethylhexanoic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 3-(Iodomethyl)hexanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can lead to different reactivity and interactions, making this compound a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(iodomethyl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUTMZDGYBCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
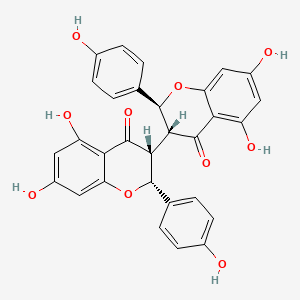

![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)
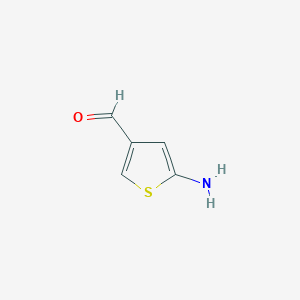
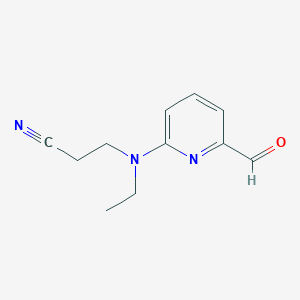
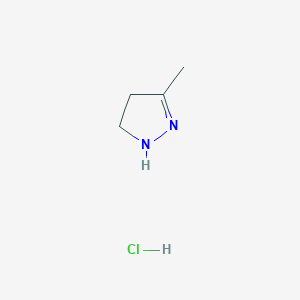
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)

![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)


